

# 5-O-Methylvisammioside: A Technical Guide to its Natural Sources and Isolation

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

5-O-Methylvisammioside, a naturally occurring chromone glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the primary natural sources of 5-O-Methylvisammioside and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

## **Natural Sources**

5-O-Methylvisammioside has been predominantly isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a perennial herb widely used in traditional Chinese medicine and known as "Fang Feng" or Radix Saposhnikoviae.[1][3] It has also been identified in other related plant species.



Plant Species	Family	Part Used	Reference(s)
Saposhnikovia divaricata (Turcz.) Schischk	Apiaceae (Umbelliferae)	Roots	[1][2][4]
Ledebouriella seseloides Wolff	Apiaceae (Umbelliferae)	Root and Rhizoma	[5][6]
Ophryosporus axilliflorus Hieron	Asteraceae (Compositae)	Not specified	[4]

# **Physicochemical and Quantitative Data**

A summary of the key physicochemical properties and solubility of 5-O-Methylvisammioside is provided below. This data is crucial for its extraction, purification, and formulation.

Property	Value	Reference(s)
Molecular Formula	C22H28O10	[2][3][4]
Molecular Weight	452.45 g/mol	[2][3][4]
CAS Number	84272-85-5	[1][2][4]
Appearance	White to off-white solid	[4]
Solubility in DMSO	50 - 90 mg/mL	[2][4]
Solubility in Water	≥ 25 mg/mL	[4]

# **Experimental Protocols**

# **Extraction: Ultrasonic-Assisted Extraction (UAE)**

Ultrasonic-assisted extraction is an efficient method for obtaining chromones, including 5-O-Methylvisammioside, from the roots of Saposhnikovia divaricata.[1]

Materials and Equipment:

Dried and powdered roots of Saposhnikovia divaricata



- Ethanol (75%)
- Ultrasonic bath
- Filter paper or centrifuge
- Rotary evaporator

#### Protocol:

- Weigh a known amount of powdered plant material.
- Add the 75% ethanol solvent to the plant material in a suitable flask.
- Place the flask in an ultrasonic bath.
- Set the extraction temperature to 67°C.
- Perform the ultrasonic-assisted extraction for a duration of 48 minutes.
- After extraction, separate the supernatant from the plant debris by filtration or centrifugation.
- Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

## **Isolation and Purification**

The crude extract containing a mixture of compounds requires further separation and purification to isolate 5-O-Methylvisammioside. This is typically achieved through chromatographic techniques.

a. Column Chromatography (Initial Fractionation)

#### Materials and Equipment:

- Silica gel or other suitable stationary phase
- Glass column



- Solvent systems (e.g., gradients of chloroform-methanol)
- Fraction collector

#### Protocol:

- Prepare a slurry of silica gel in a non-polar solvent and pack it into a glass column.
- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing concentrations of methanol in chloroform).
- Collect fractions of the eluate using a fraction collector.
- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing 5-O-Methylvisammioside.
- Pool the fractions containing the target compound.
- b. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

#### Materials and Equipment:

- Preparative HPLC system with a suitable detector (e.g., UV-Vis)
- C18 reversed-phase column
- Mobile phase (e.g., a gradient of methanol and water)
- · Purified water and HPLC-grade solvents

#### Protocol:

- Dissolve the partially purified fraction in a suitable solvent.
- Filter the solution through a 0.45 μm filter.



- Set up the preparative HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., methanol-water).
- · Inject the sample onto the column.
- Monitor the separation at a suitable wavelength (e.g., 254 nm).
- Collect the peak corresponding to 5-O-Methylvisammioside.
- Evaporate the solvent from the collected fraction to obtain the pure compound.

### Structure Elucidation

The identity and purity of the isolated 5-O-Methylvisammioside are confirmed using spectroscopic methods.

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the identity of the compound by comparing the data with published values.

# **Biological Activity and Signaling Pathways**

5-O-Methylvisammioside exhibits a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2][7] One of the key pathways it modulates is the NF-κB signaling pathway. It has been shown to reduce LPS-induced increases in nuclear NF-κB levels in microglial cells.[7]





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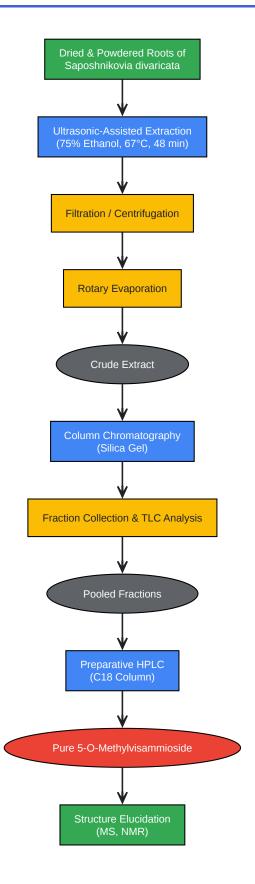
Caption: Simplified NF-kB signaling pathway and the inhibitory action of 5-O-Methylvisammioside.

The compound has also been found to inhibit the interaction between histone H3 and 14-3-3ε, leading to cell cycle arrest at the G2/M phase in colon cancer cells, and to inhibit histamine release from mast cells.[7][8]

## **Isolation Workflow**

The general workflow for the isolation of 5-O-Methylvisammioside from its natural source is depicted in the following diagram.





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Caption: General workflow for the isolation and purification of 5-O-Methylvisammioside.



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